molecular formula C13H16FNO4 B129763 [(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid CAS No. 142121-93-5

[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid

Cat. No.: B129763
CAS No.: 142121-93-5
M. Wt: 269.27 g/mol
InChI Key: IEQBOUSLFRLKKX-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-fluorophenyl acetic acid moiety The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Properties

IUPAC Name

2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBOUSLFRLKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619760
Record name [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142121-93-5
Record name [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorophenyl acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications at other sites within the molecule. Upon deprotection, the amino group can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

(Tert-butoxycarbonyl)aminoacetic acid, often abbreviated as Boc-4-F-Phe-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of (Tert-butoxycarbonyl)aminoacetic acid is C13H16FNO3, with a molecular weight of approximately 253.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a 4-fluorophenyl acetic acid moiety. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and efficacy in pharmacological applications.

Biological Activity

The biological activity of (Tert-butoxycarbonyl)aminoacetic acid can be attributed to several factors:

  • Fluorine Substitution : The fluorine atom in the phenyl ring often enhances the biological activity and metabolic stability of compounds, making them more effective as drug candidates. Fluorinated compounds are known to exhibit altered electronic properties, which can influence their interaction with biological targets.
  • Peptide Synthesis : The Boc group is commonly used in peptide synthesis as it can be easily attached and removed under specific conditions. This allows for selective modifications of amino acids during peptide assembly, making it a valuable building block in drug development.

Research indicates that (Tert-butoxycarbonyl)aminoacetic acid may interact with various biological targets, influencing metabolic pathways. Preliminary studies using molecular docking and binding assays suggest that compounds with similar structures may exhibit affinity for specific receptors or enzymes.

Comparative Analysis

To better understand the potential of (Tert-butoxycarbonyl)aminoacetic acid, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeatureUnique Aspect
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acidPiperazine structureDifferent fluorine positioning affects biological activity
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acidMethyl substitution on amineMay enhance lipophilicity and biological activity
2-((tert-Butoxycarbonyl)(chloromethyl)amino)-2-(4-fluorophenyl)acetic acidChlorinated phenyl ringVariation in halogen affects reactivity

This table illustrates how modifications to the phenyl ring or amino group can lead to different properties and potential applications in medicinal chemistry.

Case Studies

  • Synthesis Methods : Various synthetic routes have been explored for the production of (Tert-butoxycarbonyl)aminoacetic acid. These methods typically ensure high yields and purity, essential for research applications.
  • Pharmacological Studies : Compounds similar to (Tert-butoxycarbonyl)aminoacetic acid have been investigated for their roles as anti-inflammatory and analgesic agents. The presence of the fluorine atom has been shown to enhance these activities, making them promising candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (tert-butoxycarbonyl)aminoacetic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. Use Boc-anhydride in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., DMAP) .
  • Step 2 : Couple the Boc-protected amino group to the 4-fluorophenylacetic acid backbone via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity via TLC (Rf tracking) and characterize using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Critical Note : Monitor Boc group stability during acidic steps; avoid temperatures >85°C to prevent deprotection .

Q. How should researchers handle stability and storage of this compound?

  • Methodology :

  • Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the Boc group. Use desiccants to minimize moisture exposure .
  • For long-term stability, lyophilize and store at -20°C in amber vials. Regularly verify integrity via NMR and LC-MS to detect degradation (e.g., free amine formation) .

Q. What analytical techniques are critical for characterizing (tert-butoxycarbonyl)aminoacetic acid?

  • Methodology :

  • Structural Confirmation : Use 1^1H NMR (e.g., δ 1.4 ppm for Boc methyl groups) and 13^{13}C NMR (e.g., δ 155 ppm for carbonyl).
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Analysis : HRMS (ESI+) to confirm molecular ion ([M+H]+^+) and rule out side products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodology :

  • Syntize analogs with substituent variations (e.g., halogen substitution at the 4-fluorophenyl group, methyl groups on the acetic acid backbone) .
  • Compare bioactivity using assays like enzyme inhibition (IC50_{50}) or receptor binding (Kd_d). For example, replace the 4-fluoro group with chloro or methyl to assess electronic effects .
  • Data Interpretation : Use the table in as a template to correlate structural features (e.g., hydrophobicity, steric bulk) with activity trends.

Q. What biophysical techniques are suitable for studying target interactions?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}/koff_{off}) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
  • Computational Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can contradictions in synthesis yields or bioactivity data be resolved?

  • Methodology :

  • Yield Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) for coupling steps. Use DoE (Design of Experiments) to identify critical factors .
  • Bioactivity Variability : Control assay conditions (pH, ionic strength) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Check for compound aggregation using dynamic light scattering (DLS) .

Q. What strategies are effective for incorporating this compound into peptide-based drug candidates?

  • Methodology :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Introduce the compound as a non-natural amino acid during chain elongation .
  • Cleave and deprotect using TFA/water (95:5), ensuring Boc group retention. Confirm peptide integrity via MALDI-TOF MS .

Contradictions and Mitigation

  • Boc Group Stability : While reports stability at 85°C, notes decomposition under prolonged heating. Mitigate by using shorter reaction times and lower temperatures during acidic steps.
  • Bioactivity Discrepancies : Differences in reported IC50_{50} values may arise from assay formats (e.g., cell-free vs. cellular). Standardize protocols across labs using reference inhibitors .

Safety and Handling

  • Hazards : Skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Neutralize waste with bicarbonate before disposal .

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